REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:7][cH:8][s:9]2)[cH:10]1.[CH2:29]([CH2:30][O:31][CH3:32])[O:33][CH3:34].[CH3:11][c:12]1[n:13][o:14][c:15]([CH3:22])[c:16]1[C:17]([B:18]([OH:19])[OH:20])=[O:21].[CH3:35][CH2:36][OH:37].[Na+:23].[Na+:24].[O-:25][C:26](=[O:27])[O-:28]>>[c:2]1(-[c:16]2[c:12]([CH3:11])[n:13][o:14][c:15]2[CH3:22])[cH:3][cH:4][c:5]2[c:6]([cH:7][cH:8][s:9]2)[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2sccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Cc1noc(C)c1C(=O)B(O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1noc(C)c1C(=O)B(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Type
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product
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Smiles
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Cc1noc(C)c1-c1ccc2sccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |